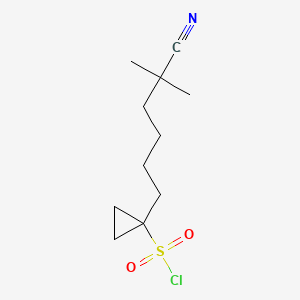
3-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzoic acid is a chemical compound with the molecular formula C9H5F4NO5 and a molecular weight of 283.14 g/mol It is characterized by the presence of a nitro group and a tetrafluoroethoxy group attached to a benzoic acid core
Vorbereitungsmethoden
The synthesis of 3-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzoic acid typically involves the nitration of 4-(1,1,2,2-tetrafluoroethoxy)benzoic acid. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
3-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common reagents and conditions used in these reactions include reducing agents, nucleophiles, and acid catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 3-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzoic acid depends on its specific application. In biochemical assays, the compound may interact with enzymes or other biomolecules, leading to changes in their activity or function. The nitro group can participate in redox reactions, while the tetrafluoroethoxy group can influence the compound’s lipophilicity and binding interactions .
Vergleich Mit ähnlichen Verbindungen
3-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzoic acid can be compared with other similar compounds, such as:
4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid:
3-Nitrobenzoic acid: Lacks the tetrafluoroethoxy group, which influences its solubility and chemical properties.
1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene:
The presence of both the nitro and tetrafluoroethoxy groups in 3-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzoic acid makes it unique and valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C9H5F4NO5 |
|---|---|
Molekulargewicht |
283.13 g/mol |
IUPAC-Name |
3-nitro-4-(1,1,2,2-tetrafluoroethoxy)benzoic acid |
InChI |
InChI=1S/C9H5F4NO5/c10-8(11)9(12,13)19-6-2-1-4(7(15)16)3-5(6)14(17)18/h1-3,8H,(H,15,16) |
InChI-Schlüssel |
VQMYADQKYMZCQL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])OC(C(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[5-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B15310498.png)


amine](/img/structure/B15310507.png)






